molecular formula C21H21N5O2 B11007472 N-[3-(1H-benzimidazol-2-yl)propyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11007472
M. Wt: 375.4 g/mol
InChI Key: IADIVLSZHMIBLB-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole intermediates. These intermediates are then linked through a propyl chain using a series of coupling reactions. Common reagents used in these reactions include palladium catalysts for coupling and various organic solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-19-10-5-2-7-14(19)17-13-18(26-25-17)21(27)22-12-6-11-20-23-15-8-3-4-9-16(15)24-20/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

IADIVLSZHMIBLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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